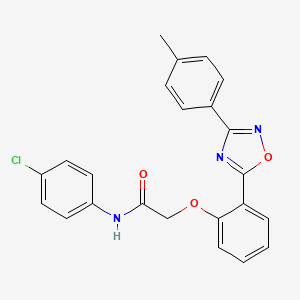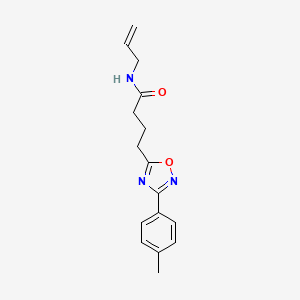
N-allyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-allyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as ATB-346, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a non-steroidal anti-inflammatory drug (NSAID) derivative that has been designed to reduce gastrointestinal (GI) toxicity while maintaining its anti-inflammatory properties.
作用机制
N-allyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of inflammatory prostaglandins. Unlike traditional NSAIDs, which inhibit both COX-1 and COX-2, N-allyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide selectively inhibits COX-2, reducing the risk of GI toxicity. In addition, N-allyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to release hydrogen sulfide (H2S), a gasotransmitter that has anti-inflammatory properties.
Biochemical and Physiological Effects
N-allyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-allyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to reduce inflammation and pain, while also reducing GI toxicity. In addition, N-allyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have potential anti-cancer properties, making it a promising candidate for cancer therapy. N-allyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has also been shown to release H2S, which has been shown to have a number of physiological effects, including vasodilation, anti-inflammatory effects, and cytoprotective effects.
实验室实验的优点和局限性
N-allyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has a number of advantages for lab experiments. It has been shown to be more effective than traditional NSAIDs in reducing inflammation and pain, while also reducing GI toxicity. In addition, N-allyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have potential anti-cancer properties, making it a promising candidate for cancer therapy. However, there are also limitations to using N-allyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments. It is a relatively new compound, and more research is needed to fully understand its potential therapeutic applications. In addition, the synthesis method for N-allyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is complex and may be difficult to reproduce in a lab setting.
未来方向
There are a number of future directions for research on N-allyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide. One area of research is to further explore its potential anti-cancer properties. Another area of research is to investigate the potential of N-allyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in the treatment of other inflammatory diseases, such as psoriasis and multiple sclerosis. Additionally, more research is needed to fully understand the mechanism of action of N-allyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide and the physiological effects of H2S. Finally, further research is needed to optimize the synthesis method for N-allyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide and to investigate potential modifications to the compound that may improve its therapeutic properties.
合成方法
N-allyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is synthesized by a multi-step process that involves the reaction of p-tolyl hydrazine with ethyl acetoacetate to form 3-(p-tolyl)-1,2,4-oxadiazol-5-one. The oxadiazole is then reacted with allyl bromide to form N-allyl-3-(p-tolyl)-1,2,4-oxadiazol-5-amine. This intermediate is then reacted with butanoyl chloride to form the final product, N-allyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide.
科学研究应用
N-allyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been studied extensively for its potential use in the treatment of inflammatory diseases such as osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease. In preclinical studies, N-allyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has shown to be more effective than traditional NSAIDs in reducing inflammation and pain, while also reducing GI toxicity. In addition, N-allyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have potential anti-cancer properties, making it a promising candidate for cancer therapy.
属性
IUPAC Name |
4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-prop-2-enylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-3-11-17-14(20)5-4-6-15-18-16(19-21-15)13-9-7-12(2)8-10-13/h3,7-10H,1,4-6,11H2,2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTUDLRGUVITAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

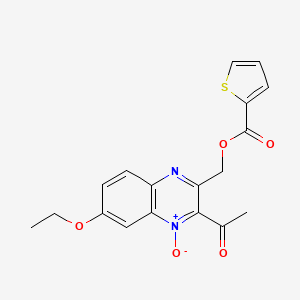
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7687984.png)


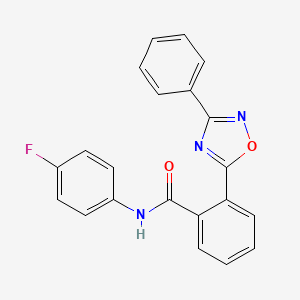


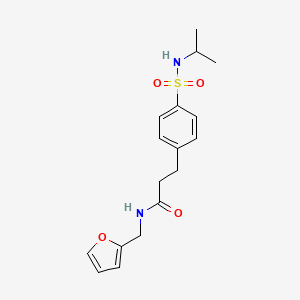



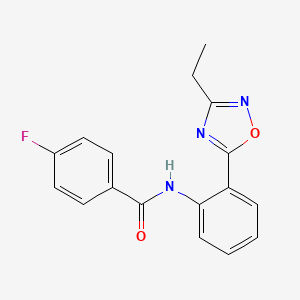
![(E)-2-methyl-N'-(pyridin-3-ylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7688064.png)
